molecular formula C15H20F3N3O2 B2859831 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one CAS No. 2380141-00-2

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one

Katalognummer B2859831
CAS-Nummer: 2380141-00-2
Molekulargewicht: 331.339
InChI-Schlüssel: LCMINOSWMLOXPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases.

Wirkmechanismus

TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the survival and proliferation of malignant B-cells. TAK-659 also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), a kinase involved in T-cell activation and cytokine production. By inhibiting ITK, TAK-659 reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation and survival of malignant B-cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells in animal models of autoimmune diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile and a low toxicity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its specificity for BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.

Zukünftige Richtungen

For TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and autoimmune diseases. Other future directions include the development of more potent and selective BTK and ITK inhibitors, the identification of biomarkers for patient selection and response monitoring, and the investigation of combination therapies with other targeted agents.

Synthesemethoden

TAK-659 is synthesized through a multi-step process that involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1-bromo-4-chlorobutane to form 5-ethyl-2-(4-chlorobutyl)pyrimidine. The intermediate is then reacted with 1-piperidin-4-yloxy-4-(trifluoromethyl)butan-1-one to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells in various types of lymphoma. TAK-659 has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-2-11-9-19-14(20-10-11)23-12-4-7-21(8-5-12)13(22)3-6-15(16,17)18/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMINOSWMLOXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.